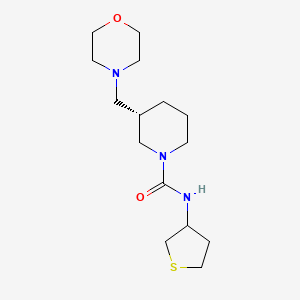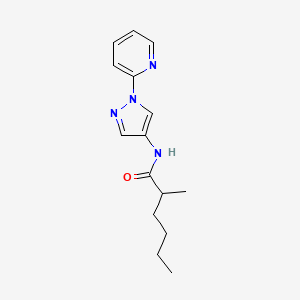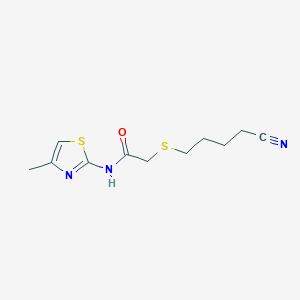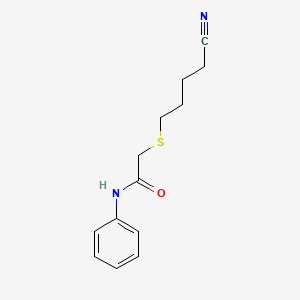![molecular formula C16H29F2N3O2 B6708307 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea](/img/structure/B6708307.png)
1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea is a complex organic compound that features a unique combination of functional groups, including a difluorocyclohexyl moiety, a pyrrolidine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluorocyclohexyl moiety: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be constructed via cyclization reactions involving amines and aldehydes or ketones.
Coupling of the two fragments: The difluorocyclohexyl and pyrrolidine fragments are coupled using a urea linkage, typically through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the fluorination step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclohexyl moiety, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: LiAlH4, NaBH4.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl moiety may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can contribute to the overall stability and specificity of the compound. The urea linkage may facilitate hydrogen bonding with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea
- 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]urea
- 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]thiourea
Uniqueness
1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea is unique due to the presence of the difluorocyclohexyl moiety, which can significantly influence its pharmacokinetic properties and biological activity. The combination of the difluorocyclohexyl group with the pyrrolidine ring and urea linkage provides a distinct structural framework that can be exploited for the development of novel therapeutic agents.
Properties
IUPAC Name |
1-[(4,4-difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29F2N3O2/c1-23-10-9-21-8-2-3-14(21)12-20-15(22)19-11-13-4-6-16(17,18)7-5-13/h13-14H,2-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZQPFFTCTUJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CNC(=O)NCC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea](/img/structure/B6708225.png)
![N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708230.png)
![2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide](/img/structure/B6708245.png)

![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]urea](/img/structure/B6708250.png)
![3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide](/img/structure/B6708256.png)
![N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide](/img/structure/B6708263.png)



![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6708285.png)
![N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708297.png)
![1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708305.png)

